molecular formula C10H17ClN2Si B1581158 Bis(dimethylamino)phenylchlorosilane CAS No. 25374-10-1

Bis(dimethylamino)phenylchlorosilane

Cat. No.: B1581158
CAS No.: 25374-10-1
M. Wt: 228.79 g/mol
InChI Key: JNVKCQAGHOQPFY-UHFFFAOYSA-N
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Description

Bis(dimethylamino)phenylchlorosilane: is an organosilicon compound with the molecular formula C10H17ClN2Si. It is a chlorosilane derivative where the silicon atom is bonded to a phenyl group and two dimethylamino groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(dimethylamino)phenylchlorosilane can be synthesized through the reaction of phenyltrichlorosilane with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering, as the compound is highly sensitive to hydrolysis. The reaction can be represented as follows:

PhSiCl3+2(CH3)2NHPhSi(N(CH3)2)2Cl+2HCl\text{PhSiCl}_3 + 2 \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{PhSi(N(CH}_3\text{)}_2\text{)}_2\text{Cl} + 2 \text{HCl} PhSiCl3​+2(CH3​)2​NH→PhSi(N(CH3​)2​)2​Cl+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of specialized equipment to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Bis(dimethylamino)phenylchlorosilane reacts rapidly with water, leading to the formation of silanols and hydrochloric acid.

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols or amines.

Common Reagents and Conditions:

    Hydrolysis: Water or moisture in the air.

    Substitution: Alcohols, amines, or other nucleophiles under anhydrous conditions.

Major Products Formed:

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(dimethylamino)phenylchlorosilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the preparation of silicon-based polymers and materials.

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, coatings, and adhesives. Its reactivity makes it valuable in modifying surfaces and creating functionalized materials.

Mechanism of Action

The mechanism of action of bis(dimethylamino)phenylchlorosilane primarily involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution reactions. The dimethylamino groups can also participate in various chemical transformations, enhancing the compound’s versatility in synthesis.

Comparison with Similar Compounds

    Phenyltrichlorosilane: Similar in structure but lacks the dimethylamino groups.

    Bis(dimethylamino)methylchlorosilane: Contains a methyl group instead of a phenyl group.

    Bis(dimethylamino)vinylchlorosilane: Contains a vinyl group instead of a phenyl group.

Uniqueness: Bis(dimethylamino)phenylchlorosilane is unique due to the presence of both phenyl and dimethylamino groups, which confer distinct reactivity and properties. The phenyl group provides stability and aromatic characteristics, while the dimethylamino groups enhance nucleophilicity and facilitate various chemical reactions.

Properties

IUPAC Name

N-[chloro-(dimethylamino)-phenylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2Si/c1-12(2)14(11,13(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVKCQAGHOQPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C1=CC=CC=C1)(N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067088
Record name Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl-
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Molecular Weight

228.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25374-10-1
Record name 1-Chloro-N,N,N′,N′-tetramethyl-1-phenylsilanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25374-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl-
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Record name Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-N,N,N',N'-tetramethyl-1-phenylsilanediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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